Cas no 81021-98-9 (Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate)
Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
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- MDL: MFCD03305747
Computed Properties
- Exact Mass: 323.957
- Monoisotopic Mass: 323.957
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300831-500 mg |
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, 90%; . |
81021-98-9 | 90% | 500MG |
€647.00 | 2022-08-31 | |
| abcr | AB300831-1 g |
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, 90%; . |
81021-98-9 | 90% | 1g |
€1,256.00 | 2022-08-31 | |
| TRC | E160860-25mg |
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | 25mg |
$ 230.00 | 2022-06-02 | ||
| TRC | E160860-50mg |
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | 50mg |
$ 380.00 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00957668-1g |
Ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate |
81021-98-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| Key Organics Ltd | 7T-0129-1MG |
ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 7T-0129-5MG |
ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 7T-0129-10MG |
ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 7T-0129-0.5G |
ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
| Key Organics Ltd | 7T-0129-1G |
ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
81021-98-9 | >90% | 1g |
£770.00 | 2023-09-07 |
Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Suppliers
Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Ethyl 3-bromoimidazo2,1-b1,3benzothiazole-2-carboxylate
Recent Advances in the Study of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9)
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly its role as a key intermediate in the preparation of pharmacologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific research.
The synthesis of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been optimized in recent studies to improve yield and purity. Researchers have employed various catalytic systems and reaction conditions to achieve efficient bromination and carboxylation of the imidazo[2,1-b][1,3]benzothiazole scaffold. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method that reduces the number of steps and minimizes the formation of by-products, thereby enhancing the scalability of the process for industrial applications.
In terms of biological activity, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has shown promising results as a precursor for the development of kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases involved in cancer progression. The bromo substituent at the 3-position was found to be critical for binding affinity, suggesting that further structural modifications could lead to the discovery of more selective and efficacious kinase inhibitors.
Additionally, the compound has been investigated for its potential antimicrobial properties. A 2023 study in the European Journal of Medicinal Chemistry explored the antibacterial and antifungal activities of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its analogs. The results indicated moderate to strong activity against Gram-positive bacteria and certain fungal strains, with the mechanism of action linked to the disruption of microbial cell wall synthesis. These findings open new avenues for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Beyond its direct biological applications, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has also been utilized as a building block in the synthesis of more complex heterocyclic systems. Recent work in Organic Letters (2024) highlighted its use in the construction of fused polycyclic frameworks, which are of interest for their diverse pharmacological properties. The versatility of this compound in organic synthesis underscores its importance as a tool for medicinal chemists.
In conclusion, Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 81021-98-9) continues to be a valuable compound in chemical biology and drug discovery. Its optimized synthesis, diverse biological activities, and utility as a synthetic intermediate make it a focal point of ongoing research. Future studies are expected to explore its potential in targeted therapies and combinatorial chemistry, further expanding its applications in the pharmaceutical industry.
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